molecular formula C16H17NO2 B11858226 Naphthalen-1-yl pent-1-en-1-ylcarbamate

Naphthalen-1-yl pent-1-en-1-ylcarbamate

Cat. No.: B11858226
M. Wt: 255.31 g/mol
InChI Key: ZTVKXXMEZVOHPP-WUXMJOGZSA-N
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Description

Naphthalen-1-yl pent-1-en-1-ylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a pentenyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl pent-1-en-1-ylcarbamate typically involves the reaction of naphthalen-1-ylamine with pent-1-en-1-yl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl pent-1-en-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding this compound oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

Naphthalen-1-yl pent-1-en-1-ylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of naphthalen-1-yl pent-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl phenazine-1-carboxamide: Another naphthalene derivative with fungicidal properties.

    Naphthalen-1-yl-selenyl acetic acid: A compound with potential antimicrobial and antifungal activities.

Uniqueness

Naphthalen-1-yl pent-1-en-1-ylcarbamate is unique due to its specific structure, which combines a naphthalene ring with a pentenyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

naphthalen-1-yl N-[(E)-pent-1-enyl]carbamate

InChI

InChI=1S/C16H17NO2/c1-2-3-6-12-17-16(18)19-15-11-7-9-13-8-4-5-10-14(13)15/h4-12H,2-3H2,1H3,(H,17,18)/b12-6+

InChI Key

ZTVKXXMEZVOHPP-WUXMJOGZSA-N

Isomeric SMILES

CCC/C=C/NC(=O)OC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCCC=CNC(=O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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